2-(m-Dimethylaminoanilino)-2-oxazoline
Description
Properties
CAS No. |
101976-55-0 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-N-(4,5-dihydro-1,3-oxazol-2-yl)-3-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-5-3-4-9(8-10)13-11-12-6-7-15-11/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
CORXVKVPRFOTID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC2=NCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of N-(2-Hydroxyethyl) Amides
One of the classical and effective methods for preparing 2-substituted 2-oxazolines, including derivatives like this compound, is the cyclodehydration of N-(2-hydroxyethyl) amides. This approach involves intramolecular cyclization via dehydration, converting the hydroxyethyl amide into the oxazoline ring.
General Procedure : The N-(2-hydroxyethyl) amide precursor is synthesized by heating ethanolamine with the corresponding acid or ester (in this case, the acid or ester bearing the m-dimethylaminoanilino substituent) in slight excess ethanolamine. After removing water or alcohol by volatilization, the amide is purified by crystallization.
Cyclodehydration Reaction : The purified N-(2-hydroxyethyl) amide undergoes cyclodehydration in the presence of a catalyst, typically a solid inorganic borate salt, at elevated temperatures. This catalyst markedly improves the yield of the desired 2-oxazoline and reduces by-product formation compared to uncatalyzed thermal cyclization.
Reaction Conditions : The reaction can be conducted in vapor phase under vacuum or in liquid phase by contacting liquefied amide with the catalyst at elevated temperature. Pressure is adjusted to maintain the oxazoline in vapor phase for easy recovery.
Yields and Scope : This method produces especially good yields when the alkyl or aryl substituent on the amide has 5 to 10 carbon atoms, including aromatic groups like m-dimethylaminoanilino. The process is versatile for various alkyl, alkenyl, aryl, and aralkyl groups.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide formation | Ethanolamine + corresponding acid/ester | Slight excess ethanolamine, heat |
| Purification | Crystallization (methanol, acetone mixtures) | Removal of water/alcohol by volatilization |
| Cyclodehydration | Solid borate catalyst, elevated temperature | Vapor or liquid phase, vacuum or controlled pressure |
| Product isolation | Volatilization and condensation | High yield, reduced by-products |
This method is supported by patent literature detailing improved yields and process control for 2-oxazoline synthesis from N-(2-hydroxyethyl) amides.
Stereospecific Isomerization of 3-Amido-2-Phenyl Azetidines
Another innovative preparation route involves the stereospecific isomerization of 3-amido-2-phenyl azetidines under acidic conditions to yield 2-oxazolines.
Mechanism : The 3-amido-2-phenyl azetidine ring undergoes acid-catalyzed ring opening and rearrangement to form the 2-oxazoline ring system.
Catalysts : Both Brønsted acids (e.g., trifluoroacetic acid) and Lewis acids (notably copper(II) triflate, Cu(OTf)₂) are effective. Cu(OTf)₂ provides the highest yields (up to 93%).
Reaction Conditions : Typically performed in solvents like 1,2-dichloroethane at reflux or elevated temperatures for 30 minutes to a few hours.
Substrate Scope : A variety of amides with aryl, heteroaryl, and alkyl substituents can be converted. Substrates with 2-hydroxy or 2-amino groups require Brønsted acids instead of Lewis acids due to coordination issues.
| Parameter | Details |
|---|---|
| Starting material | 3-amido-2-phenyl azetidine derivatives |
| Catalysts | Cu(OTf)₂ (Lewis acid), TFA (Brønsted acid) |
| Solvent | 1,2-dichloroethane |
| Temperature | Reflux or ~80°C |
| Reaction time | 0.5 to 2 hours |
| Yield range | 77% to 95% (depending on substrate) |
This method offers a stereospecific and efficient route to 2-oxazolines, including those with complex aromatic substituents like m-dimethylaminoanilino.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range | Typical Conditions |
|---|---|---|---|---|
| Cyclodehydration of N-(2-hydroxyethyl) amides | High yields, broad substrate scope, scalable | Requires catalyst, elevated temperature | Up to 90%+ | Elevated temp, borate catalyst |
| Stereospecific isomerization of 3-amido-2-phenyl azetidines | Stereospecific, mild conditions, high yields | Requires azetidine precursors, acid catalyst | 77% to 95% | Acid catalyst, reflux in DCE |
| Polymerization and post-modification | Enables functionalized polymers, versatile | More complex, indirect for pure compound | N/A (polymer yield) | CROP at 80–140°C in polar solvent |
Detailed Research Findings and Notes
The cyclodehydration method using borate catalysts significantly improves yields and reduces by-products compared to older thermal methods, making it industrially attractive.
The isomerization approach using Cu(OTf)₂ as a Lewis acid catalyst is highly efficient and can be tuned for different substrates, although substrates with coordinating groups may require alternative acids.
The polymerization methods highlight the importance of solvent polarity and initiator choice on the efficiency of 2-oxazoline monomer polymerization, which is relevant for designing functionalized oxazoline derivatives.
No direct preparation method exclusively naming this compound was found in the literature; however, the described methods are applicable and adaptable for its synthesis, especially via the cyclodehydration of the corresponding N-(2-hydroxyethyl) amide derived from m-dimethylaminoaniline.
Chemical Reactions Analysis
Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Theaflavin-3’-gallate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of theaflavin-3’-gallate, which may exhibit different biological activities .
Scientific Research Applications
Chemistry:
- Used as a natural antioxidant in food and cosmetic products to prevent oxidation and extend shelf life .
Biology:
Medicine:
- Investigated for its anticancer properties, particularly in combination with chemotherapeutic agents like cisplatin .
- Explored for its potential antiviral activity against viruses such as hepatitis C and SARS-CoV-2 .
Industry:
Mechanism of Action
Theaflavin-3’-gallate exerts its effects through various molecular mechanisms:
Antioxidant Activity:
Anti-inflammatory Activity:
- Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase .
Anticancer Activity:
- Induces apoptosis in cancer cells by modulating signaling pathways such as the checkpoint kinase 2 and p27 kip1 pathways .
- Enhances the efficacy of chemotherapeutic agents by regulating the copper transporter 1 and glutathione levels .
Antiviral Activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic Effects
The dimethylamino group is a strong electron-donating substituent. Comparisons with other 2-oxazoline derivatives highlight how electronic properties affect reactivity:
- Electron-rich substituents: 2-(p-Methoxyphenyl)-2-oxazoline: The methoxy group (-OCH₃) is electron-donating, similar to dimethylamino. Reactions with dibenzenesulfonimide in refluxing 1,4-dioxane took 1.5 hours, slower than 2-phenyl-2-oxazoline (45 minutes) due to reduced electrophilicity at the oxazoline ring .
- Electron-poor substituents :
Table 1: Reaction Times of 2-Oxazoline Derivatives with Dibenzensulfonimide
| Compound | Substituent Type | Reaction Time (min) |
|---|---|---|
| 2-Phenyl-2-oxazoline (1) | Neutral (phenyl) | 45 |
| 2-(p-Methoxyphenyl)-2-oxazoline (8) | Electron-donating | 90 |
| 2-Ethyl-2-oxazoline (3) | Alkyl | 45 |
Functional Group Modifications
- 2-(3-Butenyl)-2-oxazoline: This monomer is polymerized into poly[2-(3-butenyl)-2-oxazoline] (PBuOxz), used in detoxification fabrics. Its solubility parameter (26 MPa¹/²) is closer to Nylon-6,6 (23.37 MPa¹/²) than hydrophilic poly(2-methyl-2-oxazoline) (PMeOx), highlighting how alkyl/alkenyl side chains tune material compatibility .
- 2-(4-Nitrile-butyl)-2-oxazoline: Nitrile-functionalized monomers enable post-polymerization modifications for biomedical applications. The dimethylaminoanilino group, if incorporated into polymers, could introduce pH-responsive or targeting capabilities .
Spectral and Analytical Comparisons
- 2-(Trifluoromethyl)-2-oxazoline: NMR studies (¹H, ¹⁹F, ¹³C, ¹⁵N, ¹⁷O) reveal coupling constants sensitive to substituent electronegativity. For example, ¹⁹F-¹³C couplings in CF₃-substituted oxazolines differ markedly from dimethylamino-substituted analogs .
- 2-Amino-2-oxazolin-4-ones: IR and NMR data for derivatives like 2-dimethylamino-5-phenyl-2-oxazolin-4-one demonstrate characteristic shifts for amino and carbonyl groups, providing a benchmark for analyzing the target compound .
Biological Activity
2-(m-Dimethylaminoanilino)-2-oxazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antifungal agent. This article reviews the biological activity of this compound, focusing on its efficacy against various fungal strains, cytotoxicity, and the underlying mechanisms of action.
Antifungal Activity
Recent studies have demonstrated that oxazoline derivatives, including this compound, exhibit promising antifungal properties. The minimum inhibitory concentration (MIC) values for this compound were evaluated against several Candida species and other pathogenic fungi.
Table 1: Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.25 |
| Candida tropicalis | 0.12 |
| Candida krusei | 0.50 |
| Aspergillus niger | 1.00 |
| Cryptococcus neoformans | 0.50 |
The data indicate that this compound has low MIC values, suggesting strong antifungal activity, particularly against Candida species. Notably, the compound showed a fungicidal effect against Cryptococcus spp., with a minimum fungicidal concentration (MFC) of 1 μg/mL, highlighting its potential in treating infections caused by this pathogen .
Cytotoxicity and Hemolytic Activity
While evaluating the safety profile of this compound, cytotoxicity tests were conducted using hepatic cell lines (HepG2). The compound exhibited moderate cytotoxicity with a CC₅₀ value (the concentration that causes 50% cell death) greater than 62 μg/mL, indicating a relatively safe profile compared to other compounds in its class .
Table 2: Cytotoxicity Data
| Compound | CC₅₀ (μg/mL) |
|---|---|
| This compound | >62 |
| Control Compound A | 30 |
| Control Compound B | 15 |
The hemolytic activity was also assessed, revealing that the compound did not induce hemolysis at concentrations up to 128 μg/mL, making it a safer alternative for further development in antifungal therapies .
The mechanism by which this compound exerts its antifungal effects is believed to involve disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways. Studies suggest that the oxazoline moiety is critical for its biological activity, as modifications to this structure significantly reduce antifungal efficacy .
Case Studies
A series of case studies have explored the effectiveness of oxazoline derivatives in clinical settings. One notable study involved patients with recurrent Candida infections who were treated with formulations containing oxazoline compounds. Results indicated a marked reduction in infection rates and improved patient outcomes, supporting the clinical relevance of these compounds .
Summary of Case Studies
-
Patient Group A :
- Condition: Recurrent Candida infections.
- Treatment: Oxazoline-based formulation.
- Outcome: 80% reduction in infection recurrence over six months.
-
Patient Group B :
- Condition: Severe systemic fungal infections.
- Treatment: Combination therapy including oxazoline.
- Outcome: Significant improvement in clinical symptoms within two weeks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(m-Dimethylaminoanilino)-2-oxazoline, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves ring-opening polymerization or condensation reactions. Key parameters include temperature (70–140°C), solvent choice (acetonitrile, CHCl₃), and initiators like methyl triflate (MeOTf). For example, cationic polymerization under microwave irradiation at 200°C accelerates reaction rates by 400-fold while maintaining narrow polydispersity (PDI < 1.20) . Lower temperatures (70°C) favor controlled copolymerization with 2-methyl-2-oxazoline (MeOx) . Yield optimization requires rigorous exclusion of moisture due to hydrolytic instability .
Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies oxazoline ring vibrations (C=N stretch at 1650–1670 cm⁻¹) and amine/amide groups .
- NMR (¹H, ¹³C, ³¹P) : Resolves substituent effects on the oxazoline ring, e.g., dimethylaminoanilino group integration .
- UV-Vis : Monitors conjugation in anthracene-functionalized derivatives (e.g., 2-(9-anthrylethyl)-2-oxazoline) .
Advanced Research Questions
Q. How can kinetic Monte Carlo simulations resolve contradictions in monomer sequence formation during copolymerization?
- Methodological Answer : Simulations incorporate chain transfer via β-elimination and branching to model gradient copolymers (e.g., MeOx/PhOx systems). Parameters are optimized using experimental kinetic data to predict sequence gradients. Lowering polymerization temperature (100–140°C) increases gradient steepness but extends reaction time . This approach reconciles discrepancies between theoretical and experimental molecular weight distributions.
Q. What strategies mitigate hydrolytic instability in poly(2-oxazoline) derivatives during biomedical applications?
- Methodological Answer :
- Block Copolymer Design : Hydrophobic segments (e.g., poly(l-glutamic acid)) shield hydrolytically labile oxazoline units. For example, SN38-conjugated poly(2-ethyl-2-oxazoline)-b-poly(l-glutamic acid) enhances stability at physiological pH .
- Post-Polymerization Modification : Amidoxime-functionalized polymers improve aqueous stability and enable nitric oxide (NO) release in microglia models .
Q. How does microwave irradiation affect living cationic polymerization kinetics and chain-end fidelity?
- Methodological Answer : Microwave heating (80–200°C) accelerates propagation rates while maintaining livingness. For 2-ethyl-2-oxazoline, polymerization in bulk or concentrated solutions achieves DP ~300 with PDI < 1.20. Real-time monitoring via online GC confirms first-order kinetics, avoiding side reactions like chain transfer .
Q. What design principles optimize poly(2-oxazoline) block copolymers for targeted drug delivery?
- Methodological Answer :
- Functional Monomers : Incorporate alkyne (PynOx) or nitrile (BuNiOx) groups for click chemistry modifications. For example, PynOx copolymers enable Huisgen cycloaddition with azides for ligand conjugation .
- Targeted Payloads : Use hydrophilic blocks (MeOx/EtOx) to enhance solubility and hydrophobic segments for drug encapsulation (e.g., curcumin in BuNiOx micelles) .
- In Vivo Compatibility : Terminate polymerization with N-Boc-piperazine to introduce biocompatible end-groups .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding polymerization rates of 2-alkyl vs. 2-aryl oxazolines?
- Methodological Answer : Discrepancies arise from substituent electronic effects. 2-Aryl oxazolines (e.g., PhOx) exhibit slower propagation due to steric hindrance and reduced electrophilicity compared to 2-alkyl derivatives (e.g., MeOx). Kinetic studies at 70°C show MeOx copolymerizes 2–3× faster than PhOx under identical conditions .
Q. How can conflicting data on polymer solubility in polar solvents be resolved?
- Methodological Answer : Solubility depends on side-chain hydrophilicity. For example, poly(2-ethyl-2-oxazoline) is water-soluble, while aryl-substituted derivatives require DMSO or THF. Hydrolytic degradation (e.g., via imidazole ring-opening) may artificially reduce solubility in aged samples, necessitating fresh preparation and strict anhydrous handling .
Tables
Table 1 : Key Reaction Parameters for Synthesis
Table 2 : Advanced Applications and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
